![molecular formula C13H16F3N B3133119 2-[3-(Trifluoromethyl)phenyl]azepane CAS No. 383131-08-6](/img/structure/B3133119.png)
2-[3-(Trifluoromethyl)phenyl]azepane
Übersicht
Beschreibung
2-[3-(Trifluoromethyl)phenyl]azepane is an organic compound that belongs to the class of azepanes. It has a molecular formula of C₁₃H₁₆F₃N and a molecular weight of 243.27 g/mol . It is also known as TFAz.
Molecular Structure Analysis
The molecular structure of 2-[3-(Trifluoromethyl)phenyl]azepane consists of a seven-membered azepane ring attached to a phenyl ring at the 2-position. The phenyl ring carries a trifluoromethyl group at the 3-position .Physical And Chemical Properties Analysis
2-[3-(Trifluoromethyl)phenyl]azepane has a molecular weight of 243.27 g/mol . The compound is predicted to have a boiling point of 275.6±40.0 °C and a density of 1.116±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[3-(Trifluoromethyl)phenyl]azepane, focusing on six unique fields:
Pharmaceutical Development
2-[3-(Trifluoromethyl)phenyl]azepane is a valuable compound in pharmaceutical research due to its potential as a building block for drug development. Its unique structure, featuring a trifluoromethyl group, enhances the metabolic stability and bioavailability of drug candidates. This compound is particularly useful in the synthesis of novel analgesics, antipsychotics, and antidepressants, where the azepane ring system can mimic the activity of natural neurotransmitters .
Organic Synthesis
In organic chemistry, 2-[3-(Trifluoromethyl)phenyl]azepane serves as a versatile intermediate for the synthesis of complex molecules. Its structure allows for various functional group modifications, making it a key component in the development of new synthetic methodologies. Researchers have utilized this compound in palladium-catalyzed reactions to create diverse N-aryl azepane derivatives, which are important in the synthesis of biologically active molecules .
Material Science
The incorporation of trifluoromethyl groups into organic compounds like 2-[3-(Trifluoromethyl)phenyl]azepane can significantly alter their physical properties. In material science, this compound is explored for its potential to enhance the thermal and chemical stability of polymers and other materials. Its unique electronic properties make it a candidate for developing advanced materials with specific functionalities, such as improved resistance to degradation and enhanced mechanical strength .
Agricultural Chemistry
In agricultural chemistry, 2-[3-(Trifluoromethyl)phenyl]azepane is investigated for its potential use in the development of new agrochemicals. The trifluoromethyl group is known to enhance the biological activity of compounds, making them more effective as pesticides or herbicides. Research has shown that derivatives of this compound can act as potent inhibitors of specific enzymes in pests, leading to the development of more efficient and environmentally friendly agricultural products .
Medicinal Chemistry
Medicinal chemists explore 2-[3-(Trifluoromethyl)phenyl]azepane for its potential to interact with various biological targets. Its structure allows for the design of molecules that can selectively bind to receptors or enzymes, making it a valuable tool in the development of targeted therapies. This compound is particularly useful in the design of inhibitors for enzymes involved in cancer and metabolic diseases, offering new avenues for treatment .
Environmental Science
In environmental science, 2-[3-(Trifluoromethyl)phenyl]azepane is studied for its potential impact on the environment and its role in pollution control. Researchers investigate its degradation pathways and the formation of byproducts to understand its environmental fate. Additionally, its derivatives are explored for use in sensors and detection systems for monitoring environmental pollutants, contributing to better environmental management practices .
These applications highlight the versatility and importance of 2-[3-(Trifluoromethyl)phenyl]azepane in various scientific fields. Each application leverages the unique chemical properties of this compound to address specific challenges and advance research in those areas.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)11-6-4-5-10(9-11)12-7-2-1-3-8-17-12/h4-6,9,12,17H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNOGEMZGMOSPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)phenyl]azepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B3133064.png)

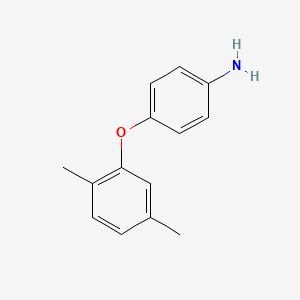
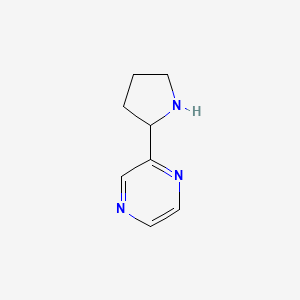
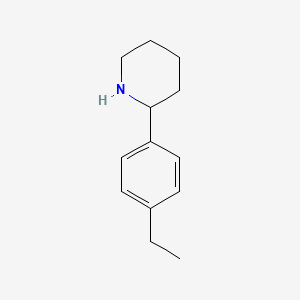


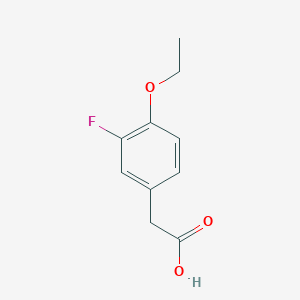
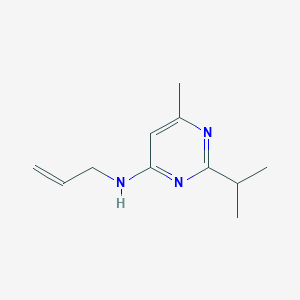
![3-nitro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide](/img/structure/B3133146.png)
![[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate](/img/structure/B3133153.png)